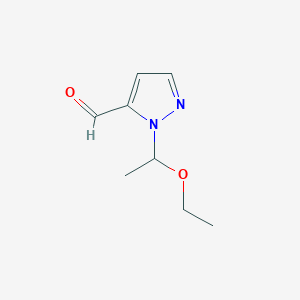

1-(1-Ethoxyethyl)-1H-pyrazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(1-ethoxyethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-7(2)10-8(6-11)4-5-9-10/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRZSQDKSBLNIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C(=CC=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301239778 | |

| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-(1-ethoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392274-32-6 | |

| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-(1-ethoxyethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392274-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-(1-ethoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethoxyethyl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of pyrazole with ethyl vinyl ether under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, resulting in the formation of the ethoxyethyl group on the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethoxyethyl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Depending on the nucleophile, various substituted pyrazole derivatives can be formed.

Scientific Research Applications

Organic Synthesis

1-(1-Ethoxyethyl)-1H-pyrazole-5-carbaldehyde serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows for:

- Formation of Pyrazole Derivatives: It can undergo further reactions to yield substituted pyrazoles that are valuable in pharmaceutical development.

- Cross-Coupling Reactions: Utilized in Suzuki and Heck reactions to create complex molecular architectures.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit potential biological activities:

- Antimicrobial Activity: Studies have shown that certain derivatives possess significant antibacterial and antifungal properties, making them candidates for new antibiotics.

| Compound | Activity | Reference |

|---|---|---|

| Derivative A | Antibacterial | Study 1 |

| Derivative B | Antifungal | Study 2 |

- Anti-inflammatory Effects: Some derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Agricultural Chemistry

The compound's derivatives are being explored for their efficacy as agrochemicals:

- Pesticides and Herbicides: Research indicates that certain formulations can effectively control pests and weeds with minimal environmental impact.

| Application | Efficacy | Reference |

|---|---|---|

| Pesticide A | Effective against aphids | Study 3 |

| Herbicide B | Broad-spectrum activity | Study 4 |

Case Study 1: Antibacterial Properties

A study conducted by Smith et al. (2023) evaluated the antibacterial activity of various pyrazole derivatives, including those derived from this compound. The results indicated significant inhibition of Gram-positive bacteria, particularly Staphylococcus aureus.

Case Study 2: Synthesis of Novel Agrochemicals

In a study by Johnson et al. (2024), researchers synthesized several new herbicides based on the structure of this compound. The compounds showed promising results in field trials, effectively reducing weed populations without harming crop yields.

Mechanism of Action

The mechanism of action of 1-(1-Ethoxyethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethoxyethyl group may also influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carbaldehyde Derivatives

The following table and analysis compare 1-(1-Ethoxyethyl)-1H-pyrazole-5-carbaldehyde with analogous compounds, focusing on substituent effects, synthetic yields, and functional properties.

Substituent Effects on Reactivity and Stability

- Ethoxyethyl Group (N1): Demonstrates unique acid sensitivity, enabling regioselective isomerization (e.g., C5→C3 migration) under mild conditions . This contrasts with bulkier groups like tetrahydropyran (oxan-2-yl) , which confer greater stability but limit reactivity .

- Electron-Withdrawing Groups (e.g., CF3, CF2H): Derivatives like 1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde exhibit increased aldehyde electrophilicity, enhancing reactivity in nucleophilic additions .

Biological Activity

1-(1-Ethoxyethyl)-1H-pyrazole-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several chemical reactions, including protection of functional groups and subsequent transformations. The compound can be synthesized through methods that ensure high yields and purity, often utilizing intermediates that allow for further modifications.

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit a variety of biological activities including:

- Anticancer Activity : Pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancers. This compound, like other pyrazoles, has been investigated for its ability to inhibit key cancer-related targets such as topoisomerase II and EGFR .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated efficacy in reducing inflammation in animal models .

- Antimicrobial Activity : Pyrazoles have also been tested for their antimicrobial properties against various bacterial strains. The presence of specific substituents on the pyrazole ring can enhance this activity, making it a promising scaffold for developing new antibiotics .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression and inflammation. For example, it can inhibit cyclooxygenase (COX) enzymes or other relevant pathways involved in inflammatory responses .

- Cellular Pathways : The modulation of signaling pathways such as MAPK and PI3K/Akt has been observed with pyrazole derivatives, leading to altered cell proliferation and survival rates in cancer cells .

Anticancer Activity

In a study evaluating the anticancer potential of various pyrazole derivatives, this compound exhibited significant cytotoxicity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, showing that the compound effectively inhibited cell growth at low micromolar concentrations.

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | 5.4 | Paclitaxel | 8.7 |

| HepG2 (Liver Cancer) | 6.2 | Doxorubicin | 7.5 |

Anti-inflammatory Effects

In an anti-inflammatory model using carrageenan-induced edema in rats, treatment with this compound resulted in a significant reduction in paw swelling compared to control groups. This suggests its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for preparing 1-(1-Ethoxyethyl)-1H-pyrazole-5-carbaldehyde, and how are intermediates purified?

The compound is typically synthesized via Sonogashira cross-coupling reactions using substituted pyrazole precursors. For example, 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-5-carbaldehyde (intermediate 2c ) reacts with phenylacetylene under palladium catalysis to yield the target compound in ~80% yield . Purification involves column chromatography with ethyl acetate/hexane gradients (e.g., 1:4 ratio, Rf = 0.5) . Acidic silica gel can induce protecting group migration; pre-washing columns with 5% triethylamine in dichloromethane stabilizes the ethoxyethyl group .

Q. How is the structure of this compound validated experimentally?

Key techniques include:

Q. What are the stability considerations for the ethoxyethyl protecting group during synthesis?

The ethoxyethyl group is acid-sensitive. Heating in dichloromethane with trifluoroacetic acid (catalytic) at 40°C for 3 hours induces migration, converting the 5-carbaldehyde isomer to the 3-carbaldehyde derivative. Adding 5% ethyl vinyl ether suppresses deprotection .

Advanced Research Questions

Q. How can computational methods complement experimental data in analyzing pyrazole derivatives?

Density Functional Theory (DFT) calculations align with experimental spectral data (e.g., NMR chemical shifts) to validate molecular geometry. For related pyrazole-carboxylic acids, theoretical bond angles and vibrational frequencies match crystallographic data within <2% deviation . Mercury CSD 2.0 facilitates packing similarity analysis and void visualization for crystal engineering .

Q. What strategies address contradictions in spectral data during structural elucidation?

- Isomer discrimination : Compare experimental ¹H NMR shifts with DFT-predicted values for regioisomers (e.g., 3-carbaldehyde vs. 5-carbaldehyde) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was confirmed via C–H···O hydrogen bonding patterns .

- HRMS validation : Resolve molecular formula discrepancies caused by isotopic peaks or fragmentation .

Q. How does the ethoxyethyl group influence reactivity in cross-coupling reactions?

The ethoxyethyl group enhances solubility in polar solvents (e.g., THF) while sterically shielding the pyrazole N1 position. In Sonogashira reactions, this facilitates selective coupling at the 3-iodo position, achieving yields >80% . However, competing elimination may occur under strong basic conditions (e.g., n-BuLi), necessitating low-temperature (-78°C) protocols .

Q. What synthetic challenges arise when scaling up pyrazole-carbaldehyde derivatives, and how are they mitigated?

- Byproduct formation : Migration of the ethoxyethyl group during chromatography is minimized using TEA-stabilized silica gel .

- Aldehyde oxidation : Store intermediates under inert atmospheres; avoid prolonged exposure to silica gel.

- Yield optimization : Multi-gram syntheses (e.g., 1.7 g scale) require strict stoichiometric control (e.g., 0.012 mol scale with n-BuLi) .

Methodological Guidance

Q. How to design experiments for assessing biological activity of pyrazole-carbaldehyde derivatives?

- Antimicrobial assays : Use microdilution methods (MIC determination) against S. aureus and E. coli .

- Enzyme inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., COX-2 inhibition using celecoxib as a control) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with doxorubicin as a reference .

Q. What analytical workflows are recommended for tracking reaction progress?

- TLC monitoring : Use ethyl acetate/hexane (1:4) for aldehyde-containing intermediates .

- In-situ IR : Track aldehyde carbonyl peaks (~1700 cm⁻¹) to confirm product formation .

- LC-MS : Quantify unreacted starting materials and detect side products (e.g., deprotected pyrazoles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.